(R)-Flurbiprofen glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

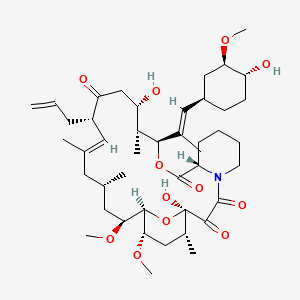

(R)-Flurbiprofen glucuronide is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. It is a potent inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins and other mediators of inflammation. Flurbiprofen glucuronide has been studied for its potential therapeutic use in the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. In addition, it has been studied for its possible use in the treatment of pain, inflammation, and fever.

Wissenschaftliche Forschungsanwendungen

Glucuronidation Pathways : (R)-Flurbiprofen is subject to glucuronidation, a metabolic process primarily involving the enzyme UDP-glucuronosyltransferase (UGT). UGT2B7 shows high activity for both (R)- and (S)-glucuronide, with (R)-glucuronide forming more predominantly in human liver microsomes (Mano, Usui, & Kamimura, 2007).

Interspecies Variations : The glucuronidation of (R)-Flurbiprofen varies across species. In rats and humans, the R-enantiomer is glucuronidated faster than the S-form, with differences in enzyme kinetics and activity observed (Hamdoune et al., 1995).

Genetic Polymorphisms : The genetic variants of UGT2B7 and UGT1A9 enzymes, which are involved in the formation of acyl glucuronides of (R)-Flurbiprofen, exhibit activity changes toward different substrates. This influences the glucuronidation process and potentially affects drug efficacy and safety (Wang, Yuan, & Zeng, 2011).

Therapeutic Potential in Neuropathic Pain and Multiple Sclerosis : R-Flurbiprofen has been shown to reduce neuropathic pain in rodent models by modulating the endocannabinoid system and has potential efficacy in treating multiple sclerosis due to its anti-inflammatory and antioxidative properties (Bishay et al., 2010); (Schmitz et al., 2014).

Potential in Treating Alzheimer's Disease : (R)-Flurbiprofen is being investigated for its potential in treating Alzheimer's disease. It appears to modulate gamma-secretase, an enzyme involved in the production of malignant amyloid peptides, a key factor in Alzheimer's (Geerts, 2007).

Impact on Hepatic Ischemia/Reperfusion Injury : Flurbiprofen has been found to protect mice from hepatic ischemia/reperfusion injury by inhibiting GSK-3β signaling and mitochondrial permeability transition, suggesting its potential in clinical settings for protecting liver function (Fu et al., 2012).

Effect on NF-kappaB and AP-1 Activation : R-flurbiprofen has shown inhibitory effects on NF-kappaB and AP-1 activation, indicating its anti-inflammatory activity and potential in diseases where these transcription factors play a role (Tegeder et al., 2001).

Wirkmechanismus

Target of Action

Glucuronides, in general, are known to interact with a wide range of functional groups, including those generated as primary metabolites .

Mode of Action

The mode of action of ®-Flurbiprofen glucuronide involves the process of glucuronidation, a fundamental process in Phase II metabolism . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . The substances resulting from glucuronidation, known as glucuronides, are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized .

Biochemical Pathways

The biochemical pathways affected by ®-Flurbiprofen glucuronide involve the glucuronidation process. This process is a part of the body’s metabolism, allowing for the conversion of a wide range of functional groups into highly water-soluble glucuronides . These glucuronides are then readily excreted from the body, thus playing a crucial role in the body’s detoxification process .

Pharmacokinetics

The pharmacokinetics of ®-Flurbiprofen glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). As a glucuronide, it is expected to have high water solubility, which can influence its absorption and distribution within the body . The metabolism of ®-Flurbiprofen glucuronide primarily involves the process of glucuronidation . Its excretion is facilitated by its high water solubility, allowing for its elimination from the body through urine or feces .

Result of Action

The result of the action of ®-Flurbiprofen glucuronide is the formation of a more water-soluble compound that can be readily excreted from the body . This process aids in the detoxification of the body, as it allows for the removal of potentially harmful substances .

Action Environment

The action of ®-Flurbiprofen glucuronide can be influenced by various environmental factors. For instance, the rate of glucuronidation can be affected by factors such as age, sex, body habitus, and disease states . These factors can influence the compound’s action, efficacy, and stability. For example, an increased rate of glucuronidation generally results in a loss of potency for the target drugs or compounds .

Eigenschaften

IUPAC Name |

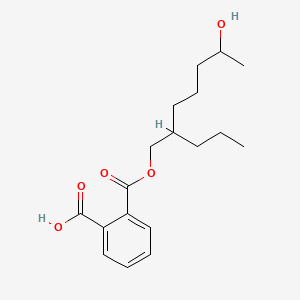

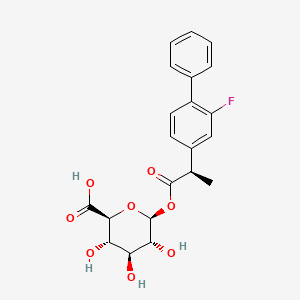

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPQBSOCUVSKTP-LPCIUUNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162992-67-8 |

Source

|

| Record name | Tarenflurbil-acyl-beta-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the typical urinary concentrations of (R)-flurbiprofen glucuronides observed in healthy individuals?

A1: A study employing a liquid chromatography/mass spectrometry method with a column switching technique found that urinary concentrations of (R)-flurbiprofen glucuronides in healthy subjects ranged from 6.8 to 29.4 µg/mL. These values were slightly higher than those observed for (S)-flurbiprofen glucuronides (3.9-18.0 µg/mL) [].

Q2: Why is it important to measure diastereomeric flurbiprofen glucuronides in human biological fluids?

A2: While flurbiprofen primarily undergoes acyl glucuronidation as its main metabolic pathway, the formed acyl glucuronide can non-enzymatically convert into a covalently protein-bound form. This protein-bound form has been implicated in causing hypersensitive reactions. Therefore, accurate measurement of both (R)- and (S)-flurbiprofen glucuronide diastereomers in biological fluids is crucial for understanding their potential contribution to these adverse effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.